molecular formula C10H12F2N6S B10903692 5-(difluoromethyl)-4-{[(E)-(1-ethyl-5-methyl-1H-pyrazol-4-yl)methylidene]amino}-4H-1,2,4-triazole-3-thiol

5-(difluoromethyl)-4-{[(E)-(1-ethyl-5-methyl-1H-pyrazol-4-yl)methylidene]amino}-4H-1,2,4-triazole-3-thiol

Cat. No.: B10903692
M. Wt: 286.31 g/mol
InChI Key: AFTPITQMLIHTKB-LHHJGKSTSA-N
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Description

5-(DIFLUOROMETHYL)-4-{[(E)-1-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)METHYLIDENE]AMINO}-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE is a synthetic organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(DIFLUOROMETHYL)-4-{[(E)-1-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)METHYLIDENE]AMINO}-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE typically involves multi-step organic reactions. The starting materials often include pyrazole derivatives and triazole precursors. The key steps may involve:

    Formation of the pyrazole ring: This can be achieved through cyclization reactions involving hydrazines and 1,3-diketones.

    Introduction of the difluoromethyl group: This step may involve the use of difluoromethylating agents such as difluoromethyl iodide.

    Formation of the triazole ring: This can be done through cycloaddition reactions involving azides and alkynes.

    Final assembly: The final compound is obtained by coupling the pyrazole and triazole intermediates under specific reaction conditions, often involving catalysts and solvents.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route for large-scale synthesis. This includes:

    Optimization of reaction conditions: Temperature, pressure, and solvent choice to maximize yield and purity.

    Use of continuous flow reactors: For efficient and scalable production.

    Purification techniques: Such as crystallization, distillation, and chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-(DIFLUOROMETHYL)-4-{[(E)-1-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)METHYLIDENE]AMINO}-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE can undergo various chemical reactions including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the difluoromethyl group.

Common Reagents and Conditions

    Oxidizing agents: Such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.

    Substitution reagents: Such as halogens or alkylating agents for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: Can yield sulfoxides or sulfones.

    Reduction: Can yield thiols or amines.

    Substitution: Can yield various substituted derivatives depending on the substituent introduced.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biology, the compound may have potential as a bioactive molecule. Triazole derivatives are known for their antimicrobial, antifungal, and anticancer properties. Research can focus on evaluating the biological activity of this compound against various pathogens and cancer cell lines.

Medicine

In medicine, the compound can be investigated for its potential therapeutic applications. Its structure suggests it may interact with specific biological targets, making it a candidate for drug development.

Industry

In industry, the compound can be used in the development of new materials with unique properties. For example, it can be incorporated into polymers or coatings to enhance their performance.

Mechanism of Action

The mechanism of action of 5-(DIFLUOROMETHYL)-4-{[(E)-1-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)METHYLIDENE]AMINO}-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The difluoromethyl group can enhance the compound’s binding affinity and selectivity for its molecular targets. The triazole ring can participate in hydrogen bonding and π-π interactions, further stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazole derivatives: These compounds share the triazole ring structure and have similar biological activities.

    Pyrazole derivatives: These compounds share the pyrazole ring structure and are known for their diverse pharmacological properties.

Uniqueness

The uniqueness of 5-(DIFLUOROMETHYL)-4-{[(E)-1-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)METHYLIDENE]AMINO}-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE lies in its combination of the difluoromethyl group, pyrazole ring, and triazole ring. This unique structure can result in distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C10H12F2N6S

Molecular Weight

286.31 g/mol

IUPAC Name

3-(difluoromethyl)-4-[(E)-(1-ethyl-5-methylpyrazol-4-yl)methylideneamino]-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C10H12F2N6S/c1-3-17-6(2)7(4-13-17)5-14-18-9(8(11)12)15-16-10(18)19/h4-5,8H,3H2,1-2H3,(H,16,19)/b14-5+

InChI Key

AFTPITQMLIHTKB-LHHJGKSTSA-N

Isomeric SMILES

CCN1C(=C(C=N1)/C=N/N2C(=NNC2=S)C(F)F)C

Canonical SMILES

CCN1C(=C(C=N1)C=NN2C(=NNC2=S)C(F)F)C

Origin of Product

United States

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